CGP 36216 Hydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

CGP 36216 hydrochloride has several scientific research applications, including:

Chemistry: Used as a tool compound to study the properties and functions of GABA B receptors.

Biology: Employed in research to understand the role of GABA B receptors in synaptic transmission and neuronal excitability.

Medicine: Investigated for its potential therapeutic effects in conditions such as anxiety, depression, and epilepsy, where GABA B receptor modulation is relevant.

Safety and Hazards

The safety data sheet for CGP 36216 hydrochloride indicates that it may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, and teratogenic effects .

- Ong J, Bexis S, Marino V, et al. CGP 36216 is a selective antagonist at GABA (B) presynaptic receptors in rat brain. European journal of pharmacology. 2001;415 (2-3):191-195 .

- Froestl et al (1995) Phosphinic acid analogues of GABA. 2. Selective, orally active GABA B antagonists. J.Med.Chem. 38 3313 .

Wirkmechanismus

CGP 36216 hydrochloride exerts its effects by selectively binding to and antagonizing GABA B receptors at presynaptic sites. This inhibition prevents the activation of GABA B receptors by endogenous GABA, thereby reducing the inhibitory effects of GABA on neurotransmitter release. The molecular targets involved include the GABA B receptor subunits, which are part of the G-protein coupled receptor family. The pathways affected by this antagonism include the modulation of cyclic adenosine monophosphate (cAMP) levels and the regulation of ion channel activity .

Biochemische Analyse

Biochemical Properties

CGP 36216 hydrochloride interacts with GABA B receptors, specifically at presynaptic receptors . It binds to these receptors with a Ki value of 0.3 µM . It does not show any significant activity at GABA B postsynaptic receptors .

Cellular Effects

CGP 36216 hydrochloride influences cell function by interacting with GABA B receptors. It is known to increase the frequency of spontaneous firing in VTA-DA neurons

Molecular Mechanism

The molecular mechanism of action of CGP 36216 hydrochloride involves its binding to GABA B receptors at presynaptic sites . This binding interaction inhibits the function of these receptors, leading to increased spontaneous firing in certain neurons

Dosage Effects in Animal Models

In animal models, specifically rats, CGP 36216 hydrochloride has been shown to abolish conditioned place preference (CPP) induced by intra-VTA injection of morphine when administered at a dosage of 20 µg per rat

Vorbereitungsmethoden

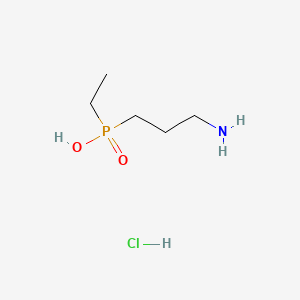

The synthesis of CGP 36216 hydrochloride involves the reaction of 3-aminopropylphosphinic acid with ethyl iodide in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions typically include:

Base: Sodium hydroxide or potassium carbonate

Solvent: Water or ethanol

Temperature: Room temperature to reflux

Industrial production methods for CGP 36216 hydrochloride are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Analyse Chemischer Reaktionen

CGP 36216 hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of phosphinic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of phosphine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the phosphinic acid group, where nucleophiles such as amines or alcohols replace the ethyl group.

Common reagents and conditions used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Amines, alcohols

The major products formed from these reactions include various phosphinic acid and phosphine derivatives, which can be further utilized in different chemical and biological applications .

Vergleich Mit ähnlichen Verbindungen

CGP 36216 hydrochloride is unique in its selective antagonism of presynaptic GABA B receptors. Similar compounds include:

CGP 35348: Another GABA B receptor antagonist, but with activity at both presynaptic and postsynaptic receptors.

Phaclofen: A GABA B receptor antagonist with a different chemical structure and broader activity profile.

Saclofen: Similar to phaclofen, but with variations in its binding affinity and selectivity for GABA B receptors.

The uniqueness of CGP 36216 hydrochloride lies in its high selectivity for presynaptic GABA B receptors, making it a valuable tool for studying the specific functions of these receptors without affecting postsynaptic sites .

Eigenschaften

IUPAC Name |

3-aminopropyl(ethyl)phosphinic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO2P.ClH/c1-2-9(7,8)5-3-4-6;/h2-6H2,1H3,(H,7,8);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFQFXUJBWMPODB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCP(=O)(CCCN)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H15ClNO2P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-7-thenyl-1,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one hydrochloride](/img/structure/B570330.png)

![Spiro[cyclopropane-1,3'-indole]-1'(2'H)-carbonyl chloride](/img/structure/B570344.png)

![(1S,2S,3R,4R)-rel-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic Acid](/img/structure/B570346.png)